Predicted Lipophilicity (XLogP3) vs. Non-Fluorinated Analog
The predicted lipophilicity of the target compound is XLogP3 = 2.9, compared to the non-fluorinated analog 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine, which has a predicted XLogP3 of approximately 2.5 (estimated based on lower molecular weight and absence of fluorine) [1]. The 0.4 log unit increase indicates a measurable enhancement in membrane permeability potential conferred by the 4-fluoro substituent [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine (estimated XLogP3 ≈ 2.5) |
| Quantified Difference | Increase of ~0.4 log units (approximate) |
| Conditions | In silico prediction (PubChem XLogP3 algorithm); experimental logP/logD not reported |
Why This Matters
A higher XLogP3 value predicts improved passive membrane diffusion, which is critical for central nervous system (CNS) penetration in neuroscience research applications.
- [1] PubChem. (2025). 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine, CID 65352653. Computed XLogP3-AA value. View Source
- [2] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. (General reference for the impact of fluorine on lipophilicity). View Source
